molecular formula C6H12N2O B3290425 3-Oxa-7,9-diazabicyclo[3.3.1]nonane CAS No. 864448-42-0

3-Oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B3290425
CAS No.: 864448-42-0
M. Wt: 128.17 g/mol
InChI Key: LQVCUGATZFCLAS-UHFFFAOYSA-N
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Description

3-Oxa-7,9-diazabicyclo[3.3.1]nonane: is a heterocyclic compound that features a unique bicyclic structure incorporating oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    [3+2] Cycloaddition Method: One of the primary synthetic routes for 3-Oxa-7,9-diazabicyclo[3.3.1]nonane involves a [3+2] cycloaddition reaction. This method typically uses azomethine ylides, which are generated in situ from aldehydes, amines, and activated alkenes.

    Reduction and Lactamization: Following the cycloaddition, the intermediate products can undergo reduction and lactamization to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxa-7,9-diazabicyclo[3.3.1]nonane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Oxa-7,9-diazabicyclo[33

Scientific Research Applications

Chemistry: 3-Oxa-7,9-diazabicyclo[3.3.1]nonane is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical assays .

Medicine: The compound’s derivatives have shown promise as potential therapeutic agents. For example, some derivatives act as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane and its derivatives often involves interaction with specific molecular targets. For instance, as positive allosteric modulators of AMPA receptors, these compounds enhance the receptor’s response to its natural ligand, glutamate. This modulation occurs through binding to allosteric sites on the receptor, leading to increased ion flow and enhanced synaptic transmission .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-oxa-7,9-diazabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-9-4-6(8-5)2-7-1/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVCUGATZFCLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293970
Record name 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864448-42-0
Record name 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864448-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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